Pterosin C

Descripción general

Descripción

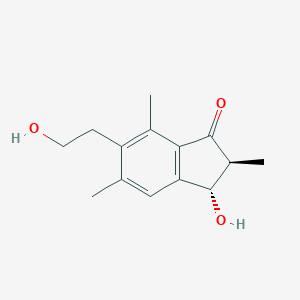

Pterosin C is a sesquiterpenoid indanone compound that belongs to the pterosin family. These compounds are primarily isolated from the bracken fern, Pteridium aquilinum, and other fern species. This compound has garnered attention due to its unique chemical structure and potential biological activities.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Pterosin C has shown promise in neuroprotection, particularly in the context of Alzheimer's disease (AD). Research indicates that this compound can inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are implicated in the pathogenesis of AD. A study demonstrated that this compound significantly decreased the secretion of amyloid-beta (Aβ) peptides from neuroblastoma cells overexpressing human β-amyloid precursor protein at concentrations around 500 μM . This suggests that this compound could serve as a potential scaffold for developing multitarget-directed ligands (MTDLs) aimed at treating AD.

Table 1: Neuroprotective Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Inhibition of BACE1 | Reduces Aβ secretion | |

| Enhancement of CREB phosphorylation | Increases BDNF levels | |

| Long-term potentiation enhancement | Supports memory function |

Anti-Cancer Properties

This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound exhibits significant cytotoxicity against human tumor cell lines such as SH-SY5Y and HCT-116. For instance, one study reported an IC50 value of 22.4 μM against HCT-116 cells . The mechanisms underlying these effects may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxic Activity of this compound

Metabolic Regulation

Emerging research has indicated that this compound may play a role in metabolic regulation, particularly concerning diabetes and obesity. Studies have suggested that Pterosin compounds can activate GLUT4, a glucose transporter, thereby reducing blood glucose levels in diabetic models . Additionally, this compound has been linked to lowering serum lipid levels, which is crucial for managing obesity and related metabolic disorders.

Table 3: Metabolic Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Activation of GLUT4 | Enhances glucose uptake | |

| Reduction of triglycerides | Lowers serum lipid levels |

Case Studies

Case Study 1: Alzheimer's Disease Model

In a controlled study involving neuroblastoma cells, treatment with this compound resulted in a marked decrease in Aβ peptide secretion. This finding supports its potential use as a therapeutic agent for AD by targeting multiple pathways involved in amyloid pathology .

Case Study 2: Cancer Cell Line Testing

In vitro assays conducted on HCT-116 and SH-SY5Y cell lines demonstrated significant cytotoxicity associated with this compound. The results indicate its potential as an anti-cancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Mecanismo De Acción

Target of Action

Pterosin C, a sesquiterpenoid indanone , has been found to target enzymes involved in the pathogenesis of diseases like Alzheimer’s . It inhibits β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases . These enzymes play a crucial role in the development of Alzheimer’s disease, making this compound a potential therapeutic agent for this condition .

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, it inhibits BACE1 and cholinesterases, which are involved in the production of amyloid-beta peptides, a key factor in Alzheimer’s disease . By inhibiting these enzymes, this compound potentially reduces the production of these harmful peptides .

Biochemical Pathways

It is known that it interferes with the enzymes involved in the production of amyloid-beta peptides . This suggests that this compound may affect the amyloidogenic pathway, which leads to the accumulation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease .

Pharmacokinetics

It is known that the compound has a strong blood-brain barrier (bbb) permeability . This means that it can cross the BBB and reach the brain, which is essential for its potential therapeutic effects in Alzheimer’s disease .

Result of Action

This compound’s inhibition of BACE1 and cholinesterases leads to a decrease in the production of amyloid-beta peptides . This could potentially slow down the progression of Alzheimer’s disease by reducing the accumulation of amyloid plaques in the brain . Additionally, this compound has shown significant selective cytotoxicity , indicating potential anti-cancer properties.

Análisis Bioquímico

Biochemical Properties

Pterosin C interacts with various biomolecules in biochemical reactions. For instance, it has been found to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases . These interactions suggest that this compound could play a role in the pathogenesis of diseases like Alzheimer’s .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to prevent cell death and reduce reactive oxygen species (ROS) production . This suggests that this compound may have antioxidant properties and could potentially reduce oxidative stress-induced cell death in β-cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It has been found to inhibit BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with varying degrees of potency . These interactions suggest that this compound could potentially influence enzyme activity, binding interactions with biomolecules, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits the same effects in glucose uptake assays

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Pterosin A, a related compound, has been found to improve hyperglycemia and glucose intolerance in diabetic mice when administered orally for 4 weeks

Metabolic Pathways

It is known that this compound is derived from farnesyl pyrophosphate via the same protoilludane precursor as the basidiomycete metabolites illudin-S and illudol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pterosin C involves a versatile route exemplified by the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride. The resulting 1,3-indandione undergoes demethylation and reduction with zinc and acetic acid in the presence of acetic anhydride and sodium acetate. This process yields a mixture of racemic cis and trans isomers of this compound diacetate, which is then hydrolyzed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as described above, with optimizations for large-scale synthesis. The key steps involve Friedel-Crafts acylation, reduction, and hydrolysis, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Pterosin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc and acetic acid are commonly used for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of halogenated or other functional groups on the aromatic ring.

Comparación Con Compuestos Similares

Pterosin A: Known for its antidiabetic activity by activating AMPK.

Pterosin B: Exhibits cytotoxic activity against cancer cell lines.

Pterosin L: Studied for its potential antimicrobial properties.

Uniqueness of Pterosin C: this compound stands out due to its specific cytotoxic and antidiabetic activities, making it a compound of interest for further research and potential therapeutic applications.

Actividad Biológica

Pterosin C is a notable compound derived from the bracken fern (Pteridium aquilinum), which has garnered attention for its diverse biological activities, particularly in the context of neuroprotection, anti-cancer properties, and potential therapeutic applications in cognitive disorders. This article reviews the current understanding of this compound's biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a sesquiterpenoid, characterized by a complex structure that allows it to interact with various biological targets. Its molecular formula is C₁₈H₁₈O₄, and it exhibits unique pharmacological properties due to its ability to modulate enzyme activities and influence cellular signaling pathways.

Neuroprotective Effects

Research has highlighted this compound's potential in neuroprotection, particularly against neurodegenerative diseases such as Alzheimer's disease (AD). A study demonstrated that this compound significantly inhibited β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme implicated in the formation of amyloid plaques in AD. The inhibition was quantified with an IC₅₀ value of approximately 29.6 µM, indicating effective enzyme modulation at relatively low concentrations .

Table 1: Inhibition of Key Enzymes by this compound and Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Binding Type |

|---|---|---|---|

| This compound | BACE1 | 29.6 | Noncompetitive |

| Pterosin B | AChE | 16.2 | Mixed-type |

| Pterosin B | BChE | 48.1 | Noncompetitive |

Cytotoxicity and Anti-Cancer Activity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that this compound exhibited significant cytotoxicity against human tumor cell lines, including HCT-116 and SH-SY5Y. The IC₅₀ values for these cell lines were reported as follows:

- HCT-116 : 22.4 µM

- SH-SY5Y : 15.8 µM

These findings suggest that this compound can induce cell death in cancer cells while potentially sparing normal cells, making it a candidate for further investigation as an anti-cancer agent .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : As noted earlier, this compound inhibits key enzymes associated with AD pathology, which may contribute to its neuroprotective effects.

- Promotion of Neurogenesis : Electrophysiological studies indicated that treatment with this compound enhanced long-term potentiation (LTP) in hippocampal slices, suggesting a role in promoting synaptic plasticity and memory formation .

- Regulation of Neurotrophic Factors : this compound has been shown to increase the phosphorylation of cAMP response element-binding protein (CREB) through protein kinase A (PKA) activation, leading to enhanced brain-derived neurotrophic factor (BDNF) levels. This pathway is crucial for neuronal survival and differentiation .

Case Studies and Clinical Implications

Recent clinical studies have explored the therapeutic potential of this compound derivatives in cognitive disorders. For instance, compounds with hydroxyl groups at specific positions demonstrated increased efficacy in promoting BDNF expression compared to those without these modifications. This highlights the importance of structural variations in enhancing biological activity.

Table 2: Summary of Clinical Findings on Pterosin Derivatives

| Derivative | Effect on BDNF | CREB Activation | Neuroprotective Potential |

|---|---|---|---|

| Pterosin A | Significant | Yes | High |

| Pterosin B | Minimal | No | Low |

| This compound | Moderate | Yes | Moderate |

Propiedades

IUPAC Name |

3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-7-6-11-12(8(2)10(7)4-5-15)14(17)9(3)13(11)16/h6,9,13,15-16H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPCNRKHGFIVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (10S,11S)-Pterosin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35938-43-3 | |

| Record name | (10S,11S)-Pterosin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 156 °C | |

| Record name | (10S,11S)-Pterosin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pterosin C and where is it found?

A1: this compound is a naturally occurring sesquiterpenoid belonging to the pterosins family, a group of 1-indanone derivatives. [, ] It is primarily found in bracken fern (Pteridium aquilinum) and has been isolated from various other fern species like Acrostichum aureum and Pteris multifida. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol. []

Q3: Are there different stereoisomers of this compound?

A3: Yes, this compound exists as both cis and trans isomers, with the trans form being more commonly found. [] Additionally, chirality exists at carbons 2 and 3, leading to (2S,3S)-pterosin C and (2R,3R)-pterosin C enantiomers. [, , , , , ]

Q4: What spectroscopic techniques are helpful in characterizing this compound?

A4: Various spectroscopic methods are used to elucidate the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Circular Dichroism (CD) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). [, , ]

Q5: How does the structure of this compound relate to its conformation?

A5: Studies using CD spectroscopy, specifically applying Snatzke's rule, have revealed insights into the conformations of this compound and its derivatives. The presence of a hydroxyl group at the 3-position in this compound leads to a pseudoaxial conformation for this group, regardless of the configuration at the 2-position. []

Q6: What is known about the biosynthesis of this compound?

A6: While the complete biosynthetic pathway of this compound is not fully elucidated, it is thought to be derived from the same precursor as other illudalane sesquiterpenes. [] Further research is needed to fully understand the enzymatic steps involved.

Q7: Are there any analytical methods available for quantifying this compound in different matrices?

A8: Yes, a validated reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection has been developed for quantifying pterosin B and its glycoside pteroside B. [] This method, involving solid-phase extraction (SPE) for sample preparation, has been successfully applied to various matrices like bracken tissues, soil, and water samples. []

Q8: What are the levels of this compound and pteroside B in bracken and the surrounding environment?

A9: Studies have shown that the concentration of pteroside B in bracken rhizomes is significantly higher than that of pterosin B throughout the plant's growth cycle. [] Bracken stems and fronds exhibit a surge in both pterosin B and pteroside B concentrations during crosier emergence. [] Pterosin B is also detected in soil and water samples from bracken-populated areas, indicating its persistence in the environment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.